molecular formula C14H13BrF3N3O3S B2856196 2-(1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole CAS No. 1705037-44-0

2-(1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole

Cat. No.: B2856196
CAS No.: 1705037-44-0
M. Wt: 440.24
InChI Key: FACZVBIOBRCNMO-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-oxadiazole core substituted with a trifluoromethyl group at position 5 and a piperidin-4-yl moiety at position 2. The piperidine ring is further functionalized with a 4-bromophenylsulfonyl group. The sulfonyl group enhances electron-withdrawing properties, while the trifluoromethyl group contributes to lipophilicity and metabolic stability. Such structural features are common in bioactive molecules targeting enzymes or receptors, particularly in antimicrobial and anti-inflammatory applications .

Properties

IUPAC Name

2-[1-(4-bromophenyl)sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrF3N3O3S/c15-10-1-3-11(4-2-10)25(22,23)21-7-5-9(6-8-21)12-19-20-13(24-12)14(16,17)18/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FACZVBIOBRCNMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrF3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound features a 1,3,4-oxadiazole core, which is known for its ability to interact with various biological targets. The presence of a trifluoromethyl group and a 4-bromophenylsulfonyl moiety enhances its lipophilicity and potential binding interactions with proteins.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines by activating pathways involving p53 and caspase-3 .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-710.38p53 activation
Compound BHCT11615.00Caspase activation
Compound CA5498.50Cell cycle arrest

Antimicrobial Activity

The oxadiazole scaffold has also been explored for its antimicrobial properties. Compounds containing this structure have demonstrated activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism often involves inhibition of bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways .

Table 2: Antimicrobial Activity of Selected Oxadiazole Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound DE. coli32 µg/mL
Compound ES. aureus16 µg/mL
Compound FP. aeruginosa64 µg/mL

Other Biological Activities

In addition to anticancer and antimicrobial effects, oxadiazole derivatives have shown promise in anti-inflammatory, analgesic, and antidiabetic activities . The structural diversity provided by substituents on the oxadiazole ring contributes significantly to these varied pharmacological profiles.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.
  • Receptor Modulation : It could interact with cellular receptors that regulate apoptosis or inflammation.
  • Molecular Docking Studies : Computational studies have suggested strong binding affinities to targets such as the mycobacterial enoyl reductase enzyme .

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Dhumal et al. (2016) investigated a series of oxadiazole derivatives for their antitubercular activity and found significant inhibition against Mycobacterium bovis BCG .
  • Desai et al. (2018) reported on the synthesis of pyridine-based oxadiazoles with notable antidiabetic effects, highlighting the versatility of this class of compounds in addressing multiple therapeutic areas .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-bromophenylsulfonyl group in the piperidine moiety is susceptible to nucleophilic substitution. For example:

  • Reaction with amines : Under basic conditions (e.g., K₂CO₃ in DMF), the sulfonyl group can react with amines to form sulfonamide derivatives .

  • Replacement of bromide : The bromine atom on the phenyl ring may undergo substitution with nucleophiles like hydroxide or thiols in the presence of transition-metal catalysts (e.g., CuI) .

Example Reaction Pathway :

2 1 4 Bromophenyl sulfonyl piperidin 4 yl 5 trifluoromethyl 1 3 4 oxadiazole+R NH2K2CO3,DMFSulfonamide derivative\text{2 1 4 Bromophenyl sulfonyl piperidin 4 yl 5 trifluoromethyl 1 3 4 oxadiazole}+\text{R NH}_2\xrightarrow{\text{K}_2\text{CO}_3,\text{DMF}}\text{Sulfonamide derivative}

Electrophilic Aromatic Substitution

The electron-deficient trifluoromethyl group directs electrophilic attacks to specific positions on the oxadiazole ring:

  • Nitration : Reacts with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) to yield nitro-substituted derivatives at the C-2 position .

  • Halogenation : Chlorination or bromination occurs regioselectively at the C-5 position due to the electron-withdrawing effect of the trifluoromethyl group .

Ring-Opening Reactions

The 1,3,4-oxadiazole ring can undergo cleavage under acidic or basic conditions:

  • Acidic Hydrolysis : Treatment with HCl (10%) at reflux generates a hydrazide intermediate, which further reacts to form carboxylic acids .

  • Basic Hydrolysis : NaOH (5%) in ethanol opens the oxadiazole ring to yield thiosemicarbazide derivatives .

Table 1: Ring-Opening Reaction Conditions and Products

Reaction ConditionReagents/CatalystsMajor ProductYield (%)Source
Acidic HydrolysisHCl (10%), refluxHydrazide intermediate65–70
Basic HydrolysisNaOH (5%), ethanolThiosemicarbazide derivative58–62

Reduction and Oxidation

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole ring to a diamine derivative .

  • Oxidation : Strong oxidizing agents like KMnO₄ convert the trifluoromethyl group into a carboxylic acid (-COOH) .

Cycloaddition Reactions

The oxadiazole core participates in [3+2] cycloadditions with dipolarophiles such as nitriles or alkynes under thermal conditions, forming fused heterocyclic systems .

Sulfonation and Sulfur-Based Modifications

The sulfonyl group can be further functionalized:

  • Sulfonylation : Reacts with aryl chlorides (e.g., 4-chlorobenzoyl chloride) to form bis-sulfonyl derivatives .

  • Thiol Exchange : Lithium hydride (LiH) facilitates sulfur substitution with thiols (RSH), producing thioether-linked analogs .

Table 2: Sulfur-Based Reaction Outcomes

Reaction TypeReagentsProductYield (%)Source
Sulfonylation4-Chlorobenzoyl chlorideBis-sulfonyl derivative72
Thiol ExchangeLiH, RSHThioether-linked oxadiazole60–68

Metal-Catalyzed Cross-Couplings

The bromine atom on the phenyl ring enables cross-coupling reactions:

  • Suzuki Coupling : Reacts with arylboronic acids (Pd(PPh₃)₄ catalyst) to form biaryl derivatives .

  • Buchwald–Hartwig Amination : Forms aryl amine products with ammonia or primary amines .

Key Research Findings

  • The sulfonyl group enhances electrophilicity, making the compound reactive toward nucleophiles .

  • The trifluoromethyl group stabilizes the oxadiazole ring against thermal decomposition .

  • Biological studies indicate that sulfur-modified derivatives exhibit enhanced antibacterial activity (MIC: 1.5–3.0 µg/mL against S. aureus) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The compound’s 4-bromophenylsulfonyl-piperidine substituent distinguishes it from analogues. Key comparisons include:

Compound Name Substituents at Key Positions Melting Point (°C) Molecular Weight Yield (%) Biological Activity (if reported)
2-(1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole (Target) 5-CF₃; 2-(4-BrPh-SO₂-piperidin-4-yl) Not reported ~435.2* Not reported Not reported
2-(Butan-1-ylthio)-5-(1-(4-toluenesulfonyl)piperidin-4-yl)-1,3,4-oxadiazole (7d) 5-SC₄H₉; 2-(4-MePh-SO₂-piperidin-4-yl) 115–117 395.5 79 Antimicrobial (broad-spectrum)
2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole 5-(CF₃-pyrazole); 2-(4-BrBz-S) 113–114 472.3 83.3 Not reported
2-(Methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl)-1,3,4-oxadiazole 5-(CH₂-SO₂-4-FPh); 2-SO₂Me Not reported ~344.3 Not reported EC₅₀: 1.98 µg/mL (Xac), 0.17 µg/mL (Xoo)

Notes:

  • The trifluoromethyl group at position 5 enhances lipophilicity relative to sulfur-linked substituents (e.g., butan-1-ylthio in 7d), which could improve membrane permeability .

Molecular Interactions

  • Sulfonyl Groups : The 4-bromophenylsulfonyl group in the target compound may form stronger halogen bonds with protein targets compared to 4-fluorophenylsulfonyl or methylsulfonyl groups .
  • Piperidine Ring : The piperidine’s conformation (chair vs. boat) influences binding to enzymes like acetylcholinesterase or bacterial efflux pumps, as seen in .

Q & A

Q. What are the key synthetic routes for preparing this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting from commercially available precursors. A common approach includes:

  • Step 1 : Formation of the piperidine-sulfonyl intermediate via sulfonylation of 4-bromophenylsulfonyl chloride with piperidine derivatives under basic conditions (e.g., Na₂CO₃) .
  • Step 2 : Introduction of the 1,3,4-oxadiazole ring through cyclization of a thiosemicarbazide intermediate using CS₂ and KOH under reflux .
  • Step 3 : Functionalization with the trifluoromethyl group via nucleophilic substitution or coupling reactions . Optimization : Reaction temperature (60–100°C), solvent choice (DMF for polar aprotic conditions), and catalysts (e.g., LiH for deprotonation) are critical for yield improvement .

Table 1 : Representative Synthesis Conditions

StepReagents/ConditionsPurposeYield RangeReference
1Na₂CO₃, H₂O, RTSulfonylation70–85%
2CS₂, KOH, refluxOxadiazole cyclization60–75%
3LiH, DMF, 80°CTrifluoromethyl coupling50–65%

Q. Which spectroscopic and analytical methods confirm the compound’s structure?

Structural elucidation relies on:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify piperidine ring protons (δ 2.5–3.5 ppm), sulfonyl group (δ 7.5–8.0 ppm for aromatic protons), and trifluoromethyl signals (¹⁹F NMR, δ -60 to -70 ppm) .
  • Mass Spectrometry (EI-MS) : Molecular ion peaks matching the calculated molecular weight (e.g., m/z 427.89 for C₁₇H₁₅ClFN₃O₃S₂) .
  • X-ray Crystallography : Resolves bond angles (e.g., 120° for oxadiazole ring) and molecular packing in solid-state forms .

Q. How does the sulfonyl group influence the compound’s reactivity and stability?

The 4-bromophenylsulfonyl moiety enhances:

  • Electrophilicity : Facilitates nucleophilic attacks at the piperidine nitrogen, enabling further functionalization .
  • Stability : Sulfonyl groups reduce hydrolytic degradation under physiological pH (tested via HPLC stability assays) .
  • Binding Affinity : Participates in hydrogen bonding with biological targets (e.g., BSA binding studies show ΔG = -8.2 kcal/mol) .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve yield and reduce by-products?

Microwave irradiation (100–150°C, 300 W) accelerates reaction kinetics by 40–60% compared to conventional heating. For example, cyclization steps achieve 85% yield in 30 minutes vs. 6 hours under reflux . Key parameters:

  • Solvent : DMF or ethanol for efficient dielectric heating.
  • Catalyst : LiH or K₂CO₃ to minimize side reactions. Reference :

Q. How to resolve discrepancies between in vitro and in silico biological activity data?

Discrepancies often arise from solubility or assay conditions. Mitigation strategies include:

  • Solubility Enhancement : Use of co-solvents (e.g., 10% DMSO) to improve bioavailability .
  • Binding Assay Validation : Compare molecular docking (e.g., AutoDock Vina) with surface plasmon resonance (SPR) data to verify target engagement . Case Study : A 1.5-log difference in IC₅₀ values (in silico vs. antimicrobial assays) was resolved by adjusting buffer ionic strength .

Q. What computational methods predict binding affinity to target proteins?

  • Molecular Dynamics (MD) Simulations : AMBER or GROMACS to model ligand-protein interactions over 100 ns trajectories .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., Fukui indices) . Example : DFT studies on similar oxadiazoles show a correlation (R² = 0.89) between HOMO-LUMO gaps and antibacterial activity .

Q. How do structural modifications impact pharmacokinetic properties?

  • Trifluoromethyl Group : Enhances metabolic stability (t₁/₂ increased from 2.1 to 6.8 hours in rat liver microsomes) .
  • Piperidine Substituents : Bulky groups (e.g., 4-methylphenoxy) reduce CNS penetration (logBB = -1.2 vs. -0.5 for unsubstituted analogs) . Table 2 : SAR of Key Modifications
ModificationEffect on LogPBioavailability (%)Reference
CF₃ addition+0.945 → 62
Sulfonyl → Methyl-1.258 → 34

Q. What strategies enhance stability under physiological conditions?

  • Prodrug Design : Introduce ester moieties hydrolyzed in vivo (e.g., acetylated piperidine derivatives show 90% stability in plasma) .
  • Co-crystallization : Use of cyclodextrins to improve aqueous solubility (2.5 mg/mL → 18 mg/mL) .

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